molecular formula C8H10O3 B8520493 3-But-3-en-1-yldihydrofuran-2,5-dione CAS No. 38003-65-5

3-But-3-en-1-yldihydrofuran-2,5-dione

Cat. No.: B8520493
CAS No.: 38003-65-5
M. Wt: 154.16 g/mol
InChI Key: CNNCFWUTUQLKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-But-3-en-1-yldihydrofuran-2,5-dione is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
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Properties

38003-65-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-but-3-enyloxolane-2,5-dione

InChI

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2,6H,1,3-5H2

InChI Key

CNNCFWUTUQLKNM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CC(=O)OC1=O

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 5 liter/3 neck Pyrex flask equipped with a condenser, addition funnel, thermometer, gas inlet tube, mechanical stirrer, and heating mantle was weighed 2200 grams of polybutene having a molecular weight of about 432 and an unsaturation content of 99.6. Into the addition funnel was placed 3.3 grams of paratoluene sulfonic acid dissolved in 6.6 grams of acetic anhydride and 450.5 grams of maleic anhydride (4.24 moles) which was melted and kept in a liquid state with heat lamps. The polymer in the flask is stirred and heated to a temperature of about 215° C. under a nitrogen atmosphere. The melted maleic anhydride catalyst mixture was added dropwise to the stirred polymer at a rate such that the reaction mixture temperature could be maintained between 210° to 215° C. without flooding the condenser. The addition under these conditions required 4 hours. During the addition, two drops of anti-foam fluid was added to reduce foaming. After the addition of the maleic anhydride the reaction mixture was maintained at 215° C. for 21 hours. The reaction mixture at the end of this period was increased to 235° C. The condenser was replaced with a distillation head and air cooled condenser. The nitrogen flow through the gas inlet tube was increased to 4 SCFH and the unreacted maleic anhydride was thus stripped from the reaction mixture for 2 hours. The mixture was cooled and filtered. The product polybutenyl succinic anhydride obtained had an activity of 67%, the balance of the material being unreacted polybutene with a viscosity of 336 SUS at 100° C. The infrared spectrum displayed carbonyl absorptions at 1870 (medium), 1790 (strong), and 1710 (weak).
[Compound]
Name
polybutene
Quantity
2200 g
Type
reactant
Reaction Step One
[Compound]
Name
99.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
450.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6.6 g
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

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